Enterocin 1071 is a two-peptide bacteriocin produced by the bacterium Enterococcus faecalis BFE 1071. It consists of two distinct peptides, designated as Enterocin 1071A and Enterocin 1071B, which are synthesized as prepeptides featuring a double-glycine leader sequence. These peptides exhibit significant antimicrobial activity against various pathogenic bacteria, making them of interest in food preservation and therapeutic applications .
Enterocin 1071 belongs to the class II bacteriocins, which are characterized by their small size and heat stability. This class is further divided into subclasses based on their structural features and mechanisms of action. Enterocin 1071 is classified as a class IIb bacteriocin due to its two-peptide composition, distinguishing it from other single-peptide bacteriocins .
The synthesis of Enterocin 1071 involves several steps, starting with the isolation of Enterococcus faecalis BFE 1071. The production process typically includes:
The purification process involves an ammonium sulfate precipitation step followed by dialysis to remove salts. Further purification is achieved using SP-Sepharose Fast Flow chromatography, where the active fractions are identified through their antimicrobial activity against target bacteria .
The molecular structure of Enterocin 1071 consists of two peptides:
The amino acid sequences have been determined through techniques such as Edman degradation and mass spectrometry, revealing their precise structural composition .
The theoretical molecular mass of Enterocin 1071A is approximately 3,000 Da, while Enterocin 1071B has a molecular mass around 3,200 Da. The isoelectric points for both peptides indicate their solubility characteristics in various pH environments .
Enterocin 1071 exhibits its antimicrobial activity primarily through interaction with the cell membranes of target bacteria. The mechanism involves:
Research has shown that Enterocin 1071 can effectively inhibit the growth of various Gram-positive bacteria by affecting their membrane potential and permeability .
The mechanism of action for Enterocin 1071 involves several key steps:
Experimental studies have demonstrated that Enterocin 1071 can effectively reduce the viability of pathogenic strains such as Listeria monocytogenes and Staphylococcus aureus, showcasing its potential as a natural preservative in food products .
Relevant analyses indicate that Enterocin 1071 retains its antimicrobial properties even after exposure to heat treatment commonly used in food processing .
Enterocin 1071 has several scientific uses, including:
Research continues to explore its efficacy and safety for broader applications in food technology and medicine .
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